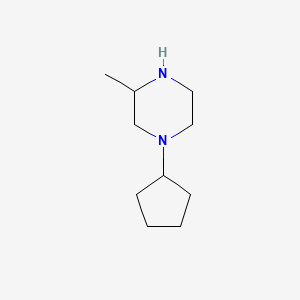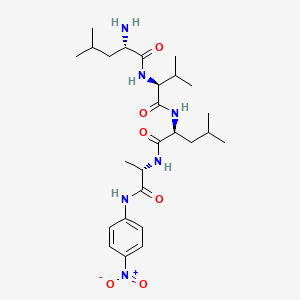
H-Leu-val-leu-ala-pna
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Leu-val-leu-ala-pna: is a synthetic peptide substrate composed of four amino acids: leucine, valine, leucine, and alanine, linked to para-nitroaniline. This compound is widely used in biochemical research, particularly in the study of protease activity. The para-nitroaniline group serves as a chromogenic reporter, allowing for the detection and quantification of enzymatic activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-Leu-val-leu-ala-pna involves solid-phase peptide synthesis (SPPS), a method commonly used for the assembly of peptides. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The para-nitroaniline group is introduced at the final stage of synthesis. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions: H-Leu-val-leu-ala-pna primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond releases para-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions:
Hydrolysis: Proteases such as trypsin, chymotrypsin, and elastase are commonly used to hydrolyze this compound.
Oxidation and Reduction: While not commonly studied, the para-nitroaniline group can undergo redox reactions under specific conditions, altering its spectroscopic properties.
Major Products: The primary product of the hydrolysis reaction is para-nitroaniline, which serves as an indicator of protease activity .
Aplicaciones Científicas De Investigación
Chemistry: H-Leu-val-leu-ala-pna is used as a model substrate in the study of enzyme kinetics and mechanism. It helps in understanding the catalytic efficiency and specificity of various proteases .
Biology: In biological research, this compound is employed to investigate the role of proteases in physiological and pathological processes. It aids in the identification and characterization of protease inhibitors, which have therapeutic potential .
Medicine: this compound is utilized in drug discovery and development, particularly in the screening of protease inhibitors for the treatment of diseases such as cancer, inflammation, and infectious diseases .
Industry: In the industrial sector, this compound is used in quality control assays to monitor the activity of proteases in various products, including detergents and food processing enzymes .
Mecanismo De Acción
The mechanism of action of H-Leu-val-leu-ala-pna involves its recognition and binding by proteases. The enzyme catalyzes the hydrolysis of the peptide bond, releasing para-nitroaniline. The chromogenic nature of para-nitroaniline allows for the quantification of enzymatic activity through spectrophotometric measurements. The molecular targets are the active sites of proteases, where the peptide substrate is cleaved .
Comparación Con Compuestos Similares
H-Leu-val-leu-ala-para-nitroanilide: A similar peptide substrate with a different amino acid sequence.
H-Leu-val-leu-ala-para-nitroaniline: Another variant with a different chromogenic group.
Uniqueness: H-Leu-val-leu-ala-pna is unique due to its specific amino acid sequence and the presence of the para-nitroaniline group, which provides a distinct chromogenic signal upon hydrolysis. This makes it an ideal substrate for studying protease activity with high sensitivity and specificity .
Propiedades
IUPAC Name |
(2S)-2-amino-4-methyl-N-[(2S)-3-methyl-1-[[(2S)-4-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N6O6/c1-14(2)12-20(27)24(34)31-22(16(5)6)26(36)30-21(13-15(3)4)25(35)28-17(7)23(33)29-18-8-10-19(11-9-18)32(37)38/h8-11,14-17,20-22H,12-13,27H2,1-7H3,(H,28,35)(H,29,33)(H,30,36)(H,31,34)/t17-,20-,21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIDFCCDJZVMCK-MQGJPIDWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
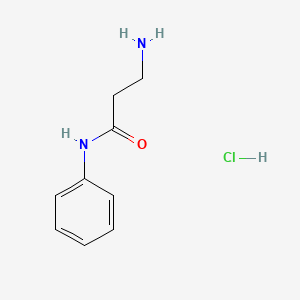
![Imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B600032.png)

![2-Aminothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B600035.png)
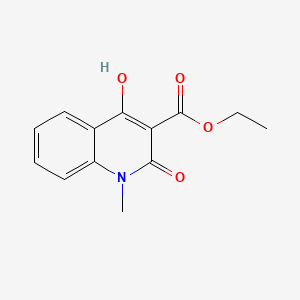
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B600037.png)
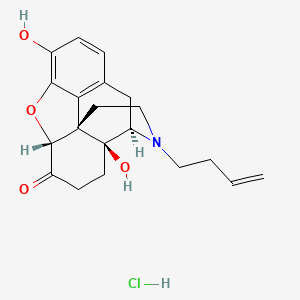
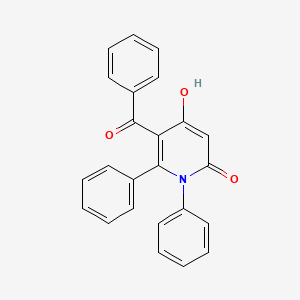
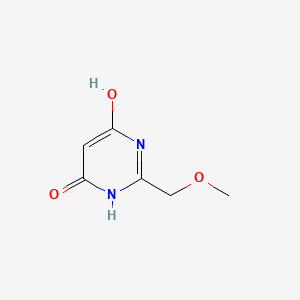
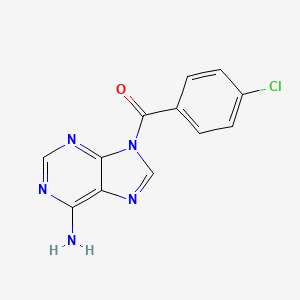
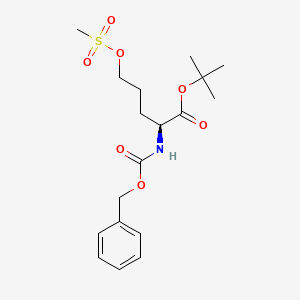

![3-Ethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B600046.png)
